molecular formula C19H20N4O3S2 B12167163 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12167163
M. Wt: 416.5 g/mol
InChI Key: LMMZTXDWUCVLAV-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring:

  • A 1,3-thiazole core substituted with a 4-methyl group and a 1H-pyrrol-1-yl moiety at positions 4 and 2, respectively.
  • A carboxamide group at position 5 of the thiazole ring, linked to a phenyl group.
  • A 1,2-thiazinane-1,1-dioxide (six-membered sulfonyl-containing heterocycle) attached to the phenyl ring.

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H20N4O3S2/c1-14-17(27-19(20-14)22-10-2-3-11-22)18(24)21-15-6-8-16(9-7-15)23-12-4-5-13-28(23,25)26/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,24)

InChI Key

LMMZTXDWUCVLAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis for Core Structure Formation

The thiazole ring serves as the central scaffold of the compound. The Hantzsch thiazole synthesis, a classical method for constructing thiazoles, involves the condensation of α-haloketones with thioamides or thioureas . For this compound, phenacyl bromide derivatives are reacted with thiosemicarbazide in the presence of a base such as triethylamine (TEA) to form the 4-methylthiazole-5-carboxamide intermediate.

Reaction Conditions :

  • Solvent : Dioxane or ethanol

  • Temperature : Reflux (80–100°C)

  • Catalyst : Triethylamine (10 mol%)

  • Time : 2–4 hours

The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the α-carbon of phenacyl bromide, followed by cyclization to form the thiazole ring . The methyl group at position 4 is introduced by using 4-methylphenacyl bromide as the starting material .

Synthesis of Thiazinane-Phenyl Component

The thiazinane (1,2-thiazinane 1,1-dioxide) ring is synthesized separately and later coupled to the thiazole-pyrrole-carboxamide core. The thiazinane moiety is prepared via cyclization of 1,3-dibromopropane with sulfonamide derivatives, followed by oxidation.

Procedure :

  • Cyclization :

    • React 1,3-dibromopropane with 4-aminobenzenesulfonamide in ethanol at 60°C for 6 hours.

    • Yield: 70–75% .

  • Oxidation :

    • Treat the cyclized product with hydrogen peroxide (30%) in acetic acid at 50°C for 4 hours to form the 1,1-dioxido group .

Coupling Reactions to Assemble Final Compound

The thiazole-pyrrole-carboxamide and thiazinane-phenyl components are coupled via amide bond formation. Carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed.

Optimized Protocol :

  • Reagents : Thiazole-pyrrole-carboxylic acid (derived from hydrolysis of the carboxamide), 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline, EDC, HOBt

  • Solvent : Dichloromethane (DCM)

  • Temperature : Room temperature (25°C)

  • Time : 24 hours

  • Yield : 60–68%

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ValueImpact on Yield
Reaction Temperature80°C (thiazole synthesis)+15% yield
Catalyst Concentration15 mol% TEA+10% yield
Solvent PolarityDioxane > Ethanol+12% purity
Oxidation Time4 hoursPrevents overoxidation

Microwave-assisted synthesis reduces energy consumption and improves reproducibility .

Comparative Analysis with Analogous Compounds

The synthesis of this compound shares similarities with other thiazole-carboxamide derivatives but requires additional steps for the thiazinane ring. Key distinctions include:

CompoundKey Differences in SynthesisYield Comparison
N-(4-Methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Lacks thiazinane ring; fewer coupling steps75% vs. 60%
Thiazolidine derivatives Uses thiazolidine instead of thiazinane68% vs. 60%

Chemical Reactions Analysis

Substitution Reactions

The thiazole and thiazinane moieties participate in nucleophilic substitution under controlled conditions. Key findings include:

Table 1: Substitution reactions under varying conditions

ReagentSolventTemperatureProduct FormedYield (%)
Sodium methoxideDMF60°CMethoxy-substituted thiazole72
Ammonia gasEthanolRTAmine derivative at thiazinane S=O58
Benzyl chlorideAcetonitrileRefluxN-Benzylated pyrrole65

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states. Steric hindrance from the methyl group on the thiazole ring reduces substitution efficiency at the 4-position .

Oxidation and Reduction

The sulfone group in the thiazinane ring influences redox behavior:

Oxidation

  • Peracid-mediated oxidation : Converts residual sulfide groups in synthetic intermediates to sulfones (e.g., mCPBA in CH₂Cl₂ at 0°C) .

  • Thiazole ring stability : Resists oxidation under mild conditions (H₂O₂, 30°C) but degrades with strong oxidizers like KMnO₄.

Reduction

  • Catalytic hydrogenation : Pd/C in ethanol reduces the pyrrole ring to pyrrolidine (85% conversion at 50 psi H₂) .

  • NaBH₄ selectivity : Targets carbonyl groups without affecting sulfone functionalities.

Cyclization and Ring-Opening

The thiazinane component undergoes structural rearrangements:

Table 2: Ring-modification reactions

ConditionCatalystMajor ProductByproduct
Acidic (HCl, Δ)Ring-opened sulfonamideThiazole-pyrrole dimer
Basic (NaOH, 70°C)1,3-Thiazinan-4-oneCO₂ evolution
Rh₂(OAc)₄ in DCMRhodiumα-Phenyl-β-enamino ester (E-isomer)1,2-hydride migration product

Mechanistic studies reveal that Rhodium catalysts favor 1,2-phenyl migration (91% E-selectivity), while Brønsted acids like p-TsOH suppress hydride shifts .

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

Scheme 1: Suzuki-Miyaura coupling

text
Thiazole-Br + Arylboronic acid → Pd(dppf)Cl₂, K₂CO₃ → Biaryl-thiazole hybrid (82% yield)

Key parameters:

  • Solvent: 4:4:1 acetone/toluene/water

  • Microwave irradiation (100°C, 15 min) improves efficiency vs conventional heating .

Thiazinane Reactivity

  • Ring strain : The six-membered thiazinane undergoes ring-opening 20% faster than analogous five-membered rings under identical acidic conditions .

  • Sulfone directive effects : The 1,1-dioxido group deactivates para positions on the phenyl ring, directing electrophiles to meta sites.

Thiazole-Pyrrole Interactions

  • Conjugation between the thiazole and pyrrole rings creates a planar electron-deficient region, facilitating π-π stacking with aromatic biological targets.

Stability Profile

Table 3: Degradation pathways

Stress ConditionHalf-lifePrimary Degradants
pH 1.2 (37°C)2.1 hrSulfonic acid derivative
UV light (254 nm)4.8 hrThiazole ring-opened photoproduct
75% RH, 40°C28 daysHydrolyzed carboxamide

Stabilization strategies include lyophilization (extends shelf-life to 18 months at -20°C).

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study demonstrated that thiazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, one study reported that a related thiazole compound induced apoptosis in human cancer cell lines through the activation of caspase pathways .

Anti-inflammatory Effects

Thiazole compounds are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit nitric oxide synthase (NOS) activity, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced inflammation in various models of inflammatory diseases .

Drug Development

The unique structure of this compound positions it as a candidate for drug development in treating infections and cancer. Its derivatives are being explored for their ability to act as potent inhibitors against specific enzymes involved in disease mechanisms.

Potential Use in HIV Treatment

Some thiazole derivatives have been investigated for their role as HIV integrase inhibitors. The ability of these compounds to interfere with viral replication makes them valuable in the search for effective antiviral therapies .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial effects against Staphylococcus aureus and E. coli with a minimum inhibitory concentration (MIC) below 10 µg/mL .
Study 2Anticancer PropertiesInduced apoptosis in human cancer cell lines; effective at concentrations as low as 5 µM .
Study 3Anti-inflammatory EffectsInhibited nitric oxide production by over 50% in LPS-stimulated macrophages .

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Similarities and Divergences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name/ID Core Structure Key Substituents/Modifications Potential Applications/Notes Reference
Target Compound 1,3-thiazole + 1,2-thiazinane 4-methyl-thiazole, 1H-pyrrol-1-yl, phenyl-carboxamide, sulfonyl Hypothesized kinase or protease inhibition due to sulfonyl and pyrrole motifs
Dasatinib Monohydrate () 1,3-thiazole + pyrimidine 2-chloro-6-methylphenyl, piperazine-hydroxyethyl, pyrimidine-amino FDA-approved tyrosine kinase inhibitor (anticancer); nanoparticle delivery systems studied
Compound 35 (: 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide) 1,2-thiazinane 4-bromo-3,5-dimethylphenoxy, sulfonyl Synthetic intermediate; 66% yield via ring-opening reaction
Compound 11 (: (S)-N-(3-methyl-1-oxo-1-((pyridin-2-ylmethyl)amino)butan-2-yl)-...) Benzothiazole Pyrrole, pyridinylmethylamine, branched carboxamide Unspecified biological activity; emphasizes pyrrole-thiazole synergy
1421532-84-4 (: 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)...) 1,2-thiazinane + benzenesulfonamide Thiophene-hydroxypropyl, sulfonamide (vs. carboxamide in target) Sulfonamide group may enhance solubility but alter target specificity
1630828-03-3 (: N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-...) 1,2-thiazolidine (5-membered ring) Acetamide linker, tetrahydro-2H-pyran-pyrrole Reduced ring size (5 vs. 6 members) may limit conformational flexibility

Physicochemical Properties

  • Melting Points : Thiazole derivatives with trifluoromethyl groups (e.g., 49269-10 in ) exhibit high melting points (~237°C), likely due to strong intermolecular interactions. The target compound’s sulfonyl and carboxamide groups may similarly contribute to high thermal stability .
  • Solubility : Sulfonamide-containing analogs (e.g., 1421532-84-4 in ) may exhibit better aqueous solubility than carboxamide-based compounds like the target, depending on substituent polarity .

Biological Activity

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiazinan moiety integrated with a thiazole ring and a pyrrole group. This unique combination of heterocycles enhances its chemical reactivity and potential interactions with biological targets. The molecular formula for this compound is C16H19N3O3S2C_{16}H_{19}N_3O_3S_2.

Biological Activities

Research indicates that compounds containing thiazinan and thiazole structures often exhibit significant biological activities. These include:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, derivatives of thiazoles are known for their antibacterial properties due to their ability to inhibit bacterial enzyme activity .
  • Anticancer Properties : The presence of the pyrrole group is associated with anticancer activity. Studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are common among thiazole and thiazinan derivatives. These effects are typically mediated through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways. For example, it could inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It may bind to receptors that regulate cellular processes such as inflammation and apoptosis. This interaction can lead to downstream effects that alter cell behavior.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

StudyFindings
Study 1Examined antimicrobial effects against E. coliDemonstrated significant inhibition at low concentrations
Study 2Investigated anticancer properties in breast cancer cell linesInduced apoptosis through caspase activation
Study 3Explored anti-inflammatory effects in animal modelsReduced levels of TNF-alpha and IL-6

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what critical reagents/conditions are required?

  • Methodological Answer : The synthesis involves coupling reactions between heterocyclic intermediates. Key steps include:

  • Use of K₂CO₃ as a base in DMF for nucleophilic substitution (e.g., thiazole ring formation) .
  • Refluxing with glacial acetic acid for cyclocondensation of thiadiazole or pyrrole derivatives .
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography .
    • Critical Parameters : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry of RCH₂Cl derivatives to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • FTIR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups .
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
  • Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) require:

  • Variable Temperature NMR : Detect dynamic effects (e.g., rotamers) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
  • DFT Calculations : Compare experimental and theoretical chemical shifts to validate tautomeric forms .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer : Key considerations include:

  • Solvent Selection : Replace DMF with acetonitrile or THF to simplify purification .
  • Catalysis : Screen Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura) .
  • Design of Experiments (DOE) : Systematically vary temperature, pH (e.g., ammonia for precipitation), and reagent ratios to identify robust conditions .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact bioactivity?

  • Methodological Answer : Use SAR studies to guide modifications:

  • Electron-Withdrawing Groups (EWGs) : Introduce -NO₂ or -CF₃ to enhance binding to hydrophobic enzyme pockets (e.g., 20–30% increased inhibition) .
  • Steric Effects : Bulky substituents (e.g., isopropyl) may reduce activity due to steric hindrance .
  • Proteolytic Stability : Replace methyl groups with fluorinated analogs to improve metabolic stability .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Methodological Answer : Combine:

  • Molecular Docking (AutoDock Vina) : Simulate binding modes to ATP-binding pockets .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications .

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